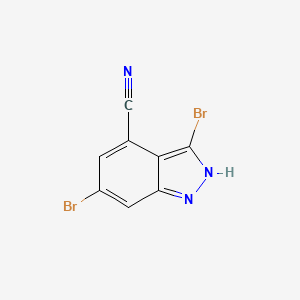

3,6-Dibromo-1H-indazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-2H-indazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2N3/c9-5-1-4(3-11)7-6(2-5)12-13-8(7)10/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQRVLQAWVCMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646806 | |

| Record name | 3,6-Dibromo-2H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-67-5 | |

| Record name | 3,6-Dibromo-1H-indazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dibromo-2H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic and Structural Characterization of 3,6 Dibromo 1h Indazole 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy would be the primary tool for the unambiguous structural elucidation of 3,6-Dibromo-1H-indazole-4-carbonitrile. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to assign all proton and carbon signals and to confirm the connectivity and substitution pattern of the molecule.

High-Field ¹H and ¹³C NMR Analysis: Chemical Shifts, Coupling Constants, and Signal Multiplicity

¹H NMR: In a typical deuterated solvent like DMSO-d₆ or CDCl₃, the ¹H NMR spectrum of 3,6-Dibromo-1H-indazole-4-carbonitrile would be expected to show two key signals in the aromatic region and a broad signal for the N-H proton.

Aromatic Protons: The indazole core has two remaining protons at the C5 and C7 positions. Due to the anisotropic effects of the fused ring system and the influence of the electron-withdrawing nitrile and bromine substituents, these protons would appear as distinct signals. The proton at C7 would likely be a doublet, coupled to the proton at C5, and the proton at C5 would also appear as a doublet. Their specific chemical shifts would depend on the solvent used.

N-H Proton: A broad singlet corresponding to the N1-H proton would be expected, the chemical shift of which is highly dependent on solvent, concentration, and temperature. This signal would be exchangeable with D₂O.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would be expected to display eight distinct signals corresponding to the eight carbon atoms in the molecule.

Quaternary Carbons: Six signals would correspond to the quaternary carbons: C3, C3a, C4, C6, C7a, and the carbon of the nitrile group (C≡N). The carbonitrile carbon would typically appear in the 115-120 ppm range. The carbons bearing bromine atoms (C3 and C6) would be shifted to lower field compared to their unsubstituted counterparts.

Methine Carbons: Two signals would correspond to the protonated carbons, C5 and C7.

A hypothetical data table for the expected ¹H and ¹³C NMR signals is presented below.

| ¹H NMR | ¹³C NMR | |||

| Position | Expected δ (ppm) | Multiplicity | Position | Expected δ (ppm) |

| H5 | Aromatic region | d | C3 | Quaternary region |

| H7 | Aromatic region | d | C3a | Quaternary region |

| N1-H | Variable | br s | C4 | Quaternary region |

| C5 | Aromatic CH | |||

| C6 | Quaternary region | |||

| C7 | Aromatic CH | |||

| C7a | Quaternary region | |||

| C≡N | ~115-120 |

Interactive Data Table: Expected NMR Shifts (Note: This is a representation of expected data as no experimental values are available.)

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | H5 | ~7.5-8.5 | d | Coupled to H7 |

| ¹H | H7 | ~7.5-8.5 | d | Coupled to H5 |

| ¹H | N1-H | >10 | br s | D₂O exchangeable |

| ¹³C | C≡N | ~117 | s | Characteristic nitrile signal |

| ¹³C | Other 7 signals for C3, C3a, C4, C5, C6, C7, C7a would be expected in the aromatic region. |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Determination

To definitively assign the structure, a suite of 2D NMR experiments would be necessary. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment would establish the correlation between the H5 and H7 protons, confirming their scalar coupling relationship through the benzene (B151609) ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment would directly link the proton signals for H5 and H7 to their corresponding carbon signals, C5 and C7, respectively. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This would be crucial for assigning the quaternary carbons. For example, correlations would be expected from H5 to C4, C7, and C3a, and from H7 to C5, C3a, and C7a. The N1-H proton would likely show correlations to C7a and C3a. These long-range (2-3 bond) correlations are instrumental in piecing together the molecular framework. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment could help determine spatial proximity. For instance, a NOE between the N1-H proton and the H7 proton would provide evidence for the 1H-indazole tautomer.

Spectroscopic Differentiation of N1-H and N2-H Tautomers and Positional Isomers

Indazoles can exist in two tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.netjmchemsci.com For 3,6-Dibromo-1H-indazole-4-carbonitrile, the 1H tautomer is generally the more stable and expected form. researchgate.net NMR spectroscopy is a powerful tool to distinguish between these tautomers.

¹H and ¹³C Chemical Shifts: The chemical shifts of the ring carbons and protons are sensitive to the position of the N-H proton. For instance, in the 2H-tautomer, the chemical shifts of C3 and C7a would be significantly different from those in the 1H-tautomer. jmchemsci.com

HMBC and NOESY: As mentioned, long-range couplings in HMBC spectra (e.g., from the N-H proton to specific ring carbons) and through-space NOE correlations (e.g., N-H to H7) provide definitive proof of the N-H position. researchgate.net

Positional Isomers: NMR is also essential for distinguishing between different positional isomers that could arise during synthesis. For example, a potential isomer could be 3,5-dibromo-1H-indazole-4-carbonitrile. The coupling patterns and chemical shifts in the ¹H NMR spectrum, along with the connectivity map from 2D NMR, would allow for unambiguous differentiation between these isomers.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

IR spectroscopy would be used to identify the characteristic functional groups present in the molecule.

Characteristic Stretching Frequencies for Carbonitrile (C≡N) and Carbon-Bromine (C-Br) Bonds

The IR spectrum, typically recorded using a KBr pellet or as a thin film, would be expected to show the following key absorption bands:

| Functional Group | Bond | Expected Frequency (cm⁻¹) | Intensity |

| Nitrile | C≡N | 2220 - 2240 | Medium, Sharp |

| Aromatic C-H | C-H | 3000 - 3100 | Weak to Medium |

| Amine N-H | N-H | 3200 - 3500 | Medium, Broad |

| Aromatic C=C | C=C | 1450 - 1600 | Medium |

| Carbon-Bromine | C-Br | 500 - 650 | Strong |

The presence of a sharp, medium-intensity peak around 2230 cm⁻¹ would be a strong indicator of the carbonitrile (C≡N) group. The C-Br stretching vibrations typically appear in the fingerprint region at lower wavenumbers. The broad absorption in the higher frequency region would confirm the N-H stretch of the indazole ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry would be employed to confirm the molecular weight and elemental composition of the compound, and to study its fragmentation patterns under ionization.

The molecular formula of 3,6-Dibromo-1H-indazole-4-carbonitrile is C₈H₄Br₂N₃. Its exact molecular weight would be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N).

High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), would be used to determine the exact mass of the molecular ion. This experimental value would be compared to the calculated mass to confirm the elemental composition.

The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This would result in a cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.

The fragmentation pattern would likely involve the sequential loss of neutral molecules or radicals. Potential fragmentation pathways could include:

Loss of a bromine atom (-Br).

Loss of HCN from the nitrile group and the indazole ring.

Cleavage of the pyrazole (B372694) ring, a common fragmentation pathway for indazoles.

Studying these fragmentation patterns provides further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. For the compound 3,6-Dibromo-1H-indazole-4-carbonitrile, with a molecular formula of C₈H₃Br₂N₃, the theoretical exact mass can be calculated. This calculated value would then be compared against experimental HRMS data for confirmation. However, no experimental HRMS data for this specific compound has been found in the surveyed literature.

A theoretical calculation of the monoisotopic mass, which considers the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ⁷⁹Br), provides a crucial reference point for mass spectrometry.

Table 1: Calculated Exact Mass for C₈H₃Br₂N₃

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₃Br₂N₃ |

| Calculated Monoisotopic Mass | 298.8748 g/mol |

| Isotopes Used in Calculation | C: 12.00000, H: 1.00783, Br: 78.91834, N: 14.00307 |

Single Crystal X-ray Diffraction for Solid-State Structural Conformation

Single crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This powerful technique would provide precise details on the molecular geometry, bond lengths, bond angles, and the packing of molecules within the crystal lattice. Unfortunately, there are no published crystallographic studies for 3,6-Dibromo-1H-indazole-4-carbonitrile in resources such as the Cambridge Structural Database (CSD).

Determination of Molecular Geometry, Bond Lengths, and Angles

Without experimental X-ray diffraction data, a definitive table of bond lengths and angles for 3,6-Dibromo-1H-indazole-4-carbonitrile cannot be constructed. Such a table would typically detail the distances between bonded atoms (in Ångströms, Å) and the angles between adjacent bonds (in degrees, °), providing a complete picture of the molecule's conformation in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Similarly, an analysis of the intermolecular interactions and crystal packing motifs is contingent on the availability of single crystal X-ray diffraction data. This analysis would reveal how individual molecules of 3,6-Dibromo-1H-indazole-4-carbonitrile arrange themselves in a crystal, highlighting non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. These interactions are fundamental to understanding the material's bulk properties. In the absence of experimental data, a discussion of these features remains speculative.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Reactivity and Chemical Transformations of 3,6 Dibromo 1h Indazole 4 Carbonitrile

Functionalization of the Bromine Substituents at C3 and C6

The differential electronic environments of the C3 and C6 positions allow for potential chemoselective functionalization. The C3 position is part of the pyrazole-like ring, while the C6 position is on the benzene-like portion of the indazole core. This inherent difference, compounded by the electronic influence of the C4-carbonitrile, can be exploited to achieve selective reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, and the dibromo-indazole scaffold of the title compound is an excellent substrate for such transformations. While specific studies on 3,6-dibromo-1H-indazole-4-carbonitrile are not extensively documented, the reactivity can be inferred from studies on analogous mono- and di-haloindazoles.

The Suzuki-Miyaura coupling , which joins an organoboron species with a halide, is widely used for creating C-C bonds. researchgate.net For di-halogenated systems like 3,6-dibromo-1H-indazole-4-carbonitrile, selective or sequential couplings are possible due to the differing reactivity of the C-Br bonds. Generally, the C3-halogen in indazoles can show different reactivity compared to halogens on the benzo ring. Studies on related 5-bromo-3-iodoindazoles have shown that the more reactive C-I bond can be selectively coupled while leaving the C-Br bond intact, which can then be used in a subsequent coupling step. nih.gov A similar selectivity could be anticipated between the C3-Br and C6-Br bonds under carefully controlled conditions. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base like K₂CO₃ or Cs₂CO₃ in a solvent system like DME/water. nih.govlibretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-Indazoles Note: This table illustrates typical conditions based on related bromo-indazole substrates, as specific examples for 3,6-dibromo-1H-indazole-4-carbonitrile are not detailed in the surveyed literature.

| Indazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C, 2h | 92% | nih.gov |

| 3-Iodo-1-(Boc)-1H-indazole | (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) | BMImBF₄ (Ionic Liquid) | - | 80 °C, 24h | 95% | libretexts.org |

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. youtube.com This reaction is instrumental in synthesizing alkynyl-indazoles. For 3,6-dibromo-1H-indazole-4-carbonitrile, Sonogashira coupling could proceed at either or both bromine positions to yield mono- or di-alkynylated products. Selective coupling would again depend on the relative reactivity of the C3 and C6 positions. Typical conditions involve a palladium source like Pd(PPh₃)₂Cl₂, a copper salt such as CuI, and an amine base like triethylamine (B128534) (Et₃N), which often serves as the solvent as well. nih.govresearchgate.net

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. beilstein-journals.orgrsc.org This reaction is noted for its high functional group tolerance. The C3-Br and C6-Br bonds of the title compound could be functionalized using various alkyl-, aryl-, or vinyl-zinc reagents. The choice of catalyst, often a palladium(0) species with phosphine (B1218219) ligands, is critical for achieving high yields. beilstein-journals.orgrsc.org

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. chemicalbook.com In 3,6-dibromo-1H-indazole-4-carbonitrile, the strongly electron-withdrawing carbonitrile group at C4 is positioned ortho to the C3-bromine and meta to the C6-bromine.

Selective removal of one or more halogen atoms, known as reductive dehalogenation or debromination, is a valuable synthetic transformation. For 3,6-dibromo-1H-indazole-4-carbonitrile, selective debromination could provide access to 3-bromo-1H-indazole-4-carbonitrile or 6-bromo-1H-indazole-4-carbonitrile, which are themselves useful intermediates.

Achieving selectivity depends on the subtle differences in the reactivity of the C3-Br and C6-Br bonds. This can often be accomplished through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source. The reaction conditions, such as catalyst loading, pressure, temperature, and the choice of base (to neutralize the HBr byproduct), can be tuned to favor the removal of one bromine over the other. Often, halogens at positions analogous to C3 in indazoles can be more labile under certain reductive conditions. However, detailed studies specifically documenting the selective reductive debromination of 3,6-dibromo-1H-indazole-4-carbonitrile have not been reported in the surveyed scientific literature.

Reactions Involving the Carbonitrile Group at C4

The carbonitrile group is a versatile functional handle that can be transformed into several other important chemical moieties.

The carbonitrile group at C4 can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org

Acidic Hydrolysis : Heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) first produces an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, yielding 3,6-dibromo-1H-indazole-4-carboxylic acid and an ammonium (B1175870) salt. libretexts.orgstackexchange.com

Alkaline Hydrolysis : Refluxing the nitrile with an aqueous base (e.g., NaOH) also proceeds through an amide intermediate but yields the carboxylate salt (e.g., sodium 3,6-dibromo-1H-indazole-4-carboxylate) and ammonia. libretexts.org Subsequent acidification of the reaction mixture is required to protonate the salt and isolate the free carboxylic acid. libretexts.orgstackexchange.com

Once the 3,6-dibromo-1H-indazole-4-carboxylic acid is obtained, it can be readily converted into a variety of derivatives. Esterification can be achieved via Fischer esterification with an alcohol under acidic catalysis. Amide formation is typically accomplished by first activating the carboxylic acid (e.g., by converting it to an acid chloride or using peptide coupling reagents like HOBT/EDC) and then reacting it with a primary or secondary amine. researchgate.netderpharmachemica.com

Table 2: General Transformations of the C4-Carbonitrile Group Note: This table outlines general, well-established synthetic routes for nitrile functionalization, applicable to the target compound.

| Transformation | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Acidic Hydrolysis | H₂O, H₂SO₄ or HCl, Heat (Reflux) | Carboxylic Acid | libretexts.org |

| Alkaline Hydrolysis | 1. NaOH, H₂O, Heat (Reflux) 2. H₃O⁺ workup | Carboxylic Acid | stackexchange.com |

| Reduction to Amine | 1. LiAlH₄ in THF or Et₂O 2. H₂O workup | Primary Amine | youtube.com |

The carbonitrile group can be reduced to a primary amine (an aminomethyl group), affording (3,6-dibromo-1H-indazol-4-yl)methanamine. This transformation provides a flexible linker at the C4 position, useful for further derivatization.

A common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF, followed by an aqueous workup to quench the reaction and liberate the amine. youtube.com Care must be taken during this powerful reduction, as LiAlH₄ can also cause reductive debromination, potentially leading to a mixture of products where one or both bromine atoms are replaced by hydrogen. Alternative methods, such as catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or palladium catalyst), could also be employed. However, these conditions also present a high risk of concurrent debromination, making chemoselectivity a significant challenge for this transformation.

Heterocyclic Annulation via Nitrile Reactivity

The nitrile group at the C4 position of the indazole ring is a key functional group for the construction of fused heterocyclic systems. Its electrophilic carbon atom can be attacked by nucleophiles, and the nitrogen atom can participate in cyclization reactions, leading to the formation of new rings. This process, known as heterocyclic annulation, is a powerful strategy for building complex polycyclic molecules from relatively simple precursors.

While specific examples starting from 3,6-dibromo-1H-indazole-4-carbonitrile are not extensively documented in the literature, the reactivity of the indazole-4-carbonitrile scaffold allows for the prediction of its participation in various annulation reactions. For instance, the construction of pyrazolo[4,3-b]pyridine frameworks can be achieved from 5-aminopyrazoles and alkynyl aldehydes through a cascade 6-endo-dig cyclization. nih.gov This suggests that the nitrile group of 3,6-dibromo-1H-indazole-4-carbonitrile could potentially be transformed into an amino group to facilitate similar cyclizations.

Another relevant transformation is the synthesis of pyrazolo[3,4-d]pyridazines. These are typically formed through the condensation of a hydrazine (B178648) with a suitably functionalized pyrazole (B372694) derivative. researchgate.netdocumentsdelivered.comamanote.com By analogy, one could envision the conversion of the nitrile group of 3,6-dibromo-1H-indazole-4-carbonitrile into a hydrazide or a related functional group that could then undergo intramolecular cyclization to form a pyridazine (B1198779) ring fused to the indazole core.

The general strategy for such annulations often involves the initial reaction of the nitrile group to form an intermediate that contains a nucleophilic site, which then attacks an electrophilic site on a tethered side chain or a second reactant to close the new ring. The specific conditions for these transformations would need to be empirically determined but the underlying principles of nitrile reactivity provide a clear pathway for the elaboration of the 3,6-dibromo-1H-indazole-4-carbonitrile core into more complex, fused heterocyclic systems.

Reactivity of the Indazole Nitrogen Atoms (N1-H)

The indazole ring contains two nitrogen atoms, N1 and N2, but in the unsubstituted form, the proton resides on N1. This N1-H bond is acidic and can be readily deprotonated with a base to form an indazolide anion. This anion is a soft nucleophile and can react with various electrophiles. The regioselectivity of these reactions (i.e., whether the electrophile adds to N1 or N2) is a critical aspect of indazole chemistry and is influenced by several factors, including the nature of the electrophile, the reaction conditions (solvent, base, temperature), and the electronic and steric effects of the substituents on the indazole ring.

Selective N-Alkylation and N-Arylation Strategies

The N-alkylation and N-arylation of indazoles are fundamental transformations that are crucial for modifying the properties of indazole-containing compounds. The regioselectivity of these reactions is a well-studied area, and the principles derived from these studies can be applied to predict the behavior of 3,6-dibromo-1H-indazole-4-carbonitrile.

Generally, N-alkylation of indazoles with alkyl halides in the presence of a base can lead to a mixture of N1 and N2 isomers. nih.govresearchgate.net The ratio of these isomers is highly dependent on the reaction conditions. For instance, the use of sodium hydride in a polar aprotic solvent like DMF often favors N1-alkylation, which is the thermodynamically more stable product. nih.gov Conversely, conditions that favor kinetic control, such as the use of milder bases or Mitsunobu conditions, can lead to a higher proportion of the N2-isomer. nih.gov

For 3,6-dibromo-1H-indazole-4-carbonitrile, the presence of an electron-withdrawing nitrile group at the C4 position and a bromine atom at the C6 position is expected to influence the regioselectivity of N-alkylation. Electron-withdrawing groups on the benzene (B151609) ring of the indazole can influence the N1/N2 ratio. A study on the alkylation of various substituted indazoles showed that a 6-bromo substituent can lead to a mixture of N1 and N2 products, with the N1 isomer often being the major product under thermodynamic control. researchgate.net

N-arylation of indazoles is typically achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. nih.govacs.orgorganic-chemistry.orgnih.govrsc.org The Buchwald-Hartwig reaction is particularly versatile and allows for the coupling of a wide range of aryl halides with the indazole nitrogen. In the case of unsymmetrical indazoles, the arylation often occurs selectively at the less hindered nitrogen atom. acs.org For 3,6-dibromo-1H-indazole-4-carbonitrile, N-arylation would likely favor the N1 position due to the steric hindrance posed by the bromine atom at the C3 position.

Table 1: Representative Conditions for N-Alkylation and N-Arylation of Substituted Indazoles

| Entry | Indazole Substrate | Electrophile/Coupling Partner | Catalyst/Base | Solvent | Product(s) (N1:N2 ratio) | Reference |

|---|---|---|---|---|---|---|

| 1 | 6-Bromo-1H-indazole | Propargyl bromide | K2CO3 | Acetone | 6-Bromo-1-(prop-2-yn-1-yl)-1H-indazole (Major) | researchgate.net |

| 2 | 1H-Indazole | Aryl Iodide | CuI / Diamine Ligand | Dioxane | N1-Aryl-1H-indazole (>20:1) | acs.org |

| 3 | 1H-Indazole | Aryl Bromide | Pd2(dba)3 / Bulky Phosphine Ligand | Toluene | N1-Aryl-1H-indazole (High Selectivity) | organic-chemistry.org |

| 4 | Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl Tosylate | Cs2CO3 | Dioxane | N1-Alkyl Isomer (Major) | nih.gov |

N-Acylation and N-Sulfonylation Reactions

N-acylation and N-sulfonylation are important reactions for the protection of the indazole nitrogen and for the introduction of functional groups that can modulate the biological activity of the molecule.

N-acylation of indazoles with acylating agents such as acid chlorides or anhydrides typically occurs at the N1 position. researchgate.net This is because the N1-acyl indazole is generally the thermodynamically more stable isomer. Even if the initial acylation occurs at the N2 position, a thermal or base-catalyzed rearrangement to the N1 isomer is often observed. nih.gov This high regioselectivity makes N-acylation a reliable method for the functionalization of the N1 position of the indazole ring.

N-sulfonylation of indazoles with sulfonyl chlorides also generally proceeds with high regioselectivity for the N1 position. For example, the reaction of 5-nitroindazole (B105863) with 2-chloro-5-methoxybenzene-1-sulfonyl chloride in the presence of sodium hydride in DMF afforded the N1-sulfonylated product exclusively. mdpi.com This high selectivity is attributed to the thermodynamic stability of the N1-sulfonylated isomer. Given these precedents, it is highly probable that the N-acylation and N-sulfonylation of 3,6-dibromo-1H-indazole-4-carbonitrile would also occur selectively at the N1 position.

Table 2: Representative Conditions for N-Acylation and N-Sulfonylation of Substituted Indazoles

| Entry | Indazole Substrate | Reagent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| 1 | 1H-Indazole | Carboxylic Acid / Boc2O / DMAPO | - | - | N1-Acyl Indazole (High Selectivity) | researchgate.net |

| 2 | 5-Nitro-1H-indazole | 2-Chloro-5-methoxybenzene-1-sulfonyl chloride | NaH | DMF | 1-((2-Chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole (N1 Isomer) | mdpi.com |

| 3 | 1H-Indazole | Sulfonyl Chloride | Et3N | CH2Cl2 | 1-Sulfonyl-1H-indazole | researchgate.net |

Regioselective C-H Functionalization of the Indazole Ring System

Direct C-H functionalization is a powerful tool in modern organic synthesis that allows for the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. nih.govchemrxiv.orgnih.govrsc.orgrsc.orgnih.govnih.gov The indazole ring system is amenable to various C-H functionalization reactions, and the regioselectivity of these transformations is dictated by the electronic and steric properties of the substituents on the ring.

For 3,6-dibromo-1H-indazole-4-carbonitrile, the C3 and C6 positions are already occupied by bromine atoms. The remaining positions available for C-H functionalization are C5 and C7. The directing effects of the existing substituents will play a crucial role in determining the site of further functionalization. The nitrile group at C4 is a meta-directing deactivating group, while the bromine atom at C6 is an ortho-, para-directing deactivating group. The N1-H group can also act as a directing group in some transition metal-catalyzed reactions.

Considering the electronic effects, the C5 position is ortho to the C4-cyano group and para to the C6-bromo group, while the C7 position is meta to the C4-cyano group and ortho to the C6-bromo group. The interplay of these effects, along with steric considerations, will determine the most reactive site.

Recent studies have shown that C7-functionalization of 4-substituted indazoles is possible. For example, a regioselective C7-bromination of 4-substituted 1H-indazoles has been reported, followed by a successful palladium-mediated Suzuki-Miyaura reaction to introduce aryl groups at the C7 position. This suggests that the C7 position of 3,6-dibromo-1H-indazole-4-carbonitrile could be a viable site for C-H functionalization, potentially directed by the N1-H group or influenced by the C6-bromo substituent.

Direct C3-arylation of 1H-indazoles has also been reported, but this position is already blocked in the target molecule. researchgate.netnih.govrsc.org The development of methods for the regioselective C-H functionalization of polysubstituted indazoles like 3,6-dibromo-1H-indazole-4-carbonitrile remains an active area of research, and the specific outcomes would likely depend on the choice of catalyst, directing group strategy, and reaction conditions.

Table 3: Examples of Regioselective C-H Functionalization of Substituted Indazoles

| Entry | Indazole Substrate | Coupling Partner | Catalyst/Ligand | Position Functionalized | Product | Reference |

|---|---|---|---|---|---|---|

| 1 | 4-Substituted-1H-indazole | Arylboronic Acid | Pd(OAc)2 / Ligand | C7 | 7-Aryl-4-substituted-1H-indazole | researchgate.net |

| 2 | 1-Substituted Indazole | Aryl Halide | Pd(OAc)2 / Phenanthroline | C3 | 3-Aryl-1-substituted-indazole | researchgate.net |

| 3 | 4-Azaindazole N-oxide | Aryl Halide | Pd(OAc)2 / 1,10-Phenanthroline | C5 | 5-Aryl-4-azaindazole N-oxide | researchgate.net |

| 4 | 4-Azaindazole N-oxide | Aryl Halide | PdCl2 / PPh3 | C7 | 7-Aryl-4-azaindazole N-oxide | researchgate.net |

Computational and Theoretical Investigations of 3,6 Dibromo 1h Indazole 4 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. These methods are used to model the behavior of electrons and nuclei, providing a detailed picture of the molecule's characteristics.

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule to predict its properties. nih.gov It is a widely used approach for optimizing molecular geometries (bond lengths and angles) and calculating electronic descriptors. mdpi.com

Studies on various indazole derivatives have been performed using DFT methods, often with the B3LYP functional, to establish their physicochemical properties. nih.govresearchgate.net For a molecule like 3,6-Dibromo-1H-indazole-4-carbonitrile, DFT calculations would first involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, key electronic properties can be calculated. While specific data for the title compound is not published, the table below presents calculated geometric and electronic parameters for the related compound, 4-bromo-1H-indazole, to illustrate the type of data obtained from DFT studies.

Table 1: Calculated Properties for an Analogous Indazole Derivative (4-bromo-1H-indazole) using DFT (Note: This data is for an analogous compound and serves as an illustrative example.)

| Property | Calculated Value |

| HOMO Energy | -6.49 eV |

| LUMO Energy | -0.65 eV |

| Energy Gap (ΔE) | 5.84 eV |

| Dipole Moment | 3.23 D |

| Electronegativity (χ) | 3.57 eV |

| Chemical Hardness (η) | 2.92 eV |

| Source: Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT. researchgate.net |

The Molecular Electrostatic Potential (MEP) is a crucial tool for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP surface maps the electrostatic potential onto the molecule's electron density, visualizing the charge distribution.

Different colors on the MEP map represent varying potential values:

Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack. researchgate.net

Blue: Regions of most positive potential, electron-poor, indicating sites susceptible to nucleophilic attack. researchgate.net

Green: Regions of neutral or zero potential. scispace.com

For 3,6-Dibromo-1H-indazole-4-carbonitrile, the MEP surface would likely show negative potential (red) around the nitrogen atoms of the pyrazole (B372694) ring and the nitrogen of the nitrile group, as these are electronegative atoms. Positive potential (blue) would be expected around the N-H proton, indicating its acidic nature. Understanding these sites is critical for predicting intermolecular interactions and reaction mechanisms. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons. researchgate.net

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a significant indicator of molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. In studies of various indazole derivatives, these FMO energies are calculated to understand their reactivity profiles. nih.govresearchgate.net For 3,6-Dibromo-1H-indazole-4-carbonitrile, the electron-withdrawing bromo and cyano groups are expected to lower both the HOMO and LUMO energy levels.

Tautomerism and Aromaticity Assessment

The indazole ring system can exist in different tautomeric forms, which can significantly influence its chemical and biological properties. Assessing their relative stabilities and aromatic character is crucial for a complete understanding of the compound.

Indazole typically exists in two main tautomeric forms: 1H-indazole and 2H-indazole. researchgate.net The position of the proton on one of the two nitrogen atoms defines the tautomer. Numerous theoretical and experimental studies have shown that for the parent indazole and most substituted derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.net

Computational studies, often using DFT or MP2 methods, can accurately predict the energy difference between these forms. For the parent indazole, the 1H-tautomer is calculated to be more stable than the 2H form by approximately 15 kJ·mol⁻¹. This preference is attributed to the benzenoid character of the fused benzene (B151609) ring in the 1H form, as opposed to the less stable quinonoid character in the 2H form. researchgate.net It is highly probable that for 3,6-Dibromo-1H-indazole-4-carbonitrile, the 1H-tautomer is also the predominant and more stable form.

Table 2: Relative Tautomeric Stability for Parent Indazole (Note: This data is for the parent compound and serves as a reference.)

| Tautomer | Relative Energy (kJ·mol⁻¹) | Stability |

| 1H-Indazole | 0.0 | Most Stable |

| 2H-Indazole | ~15.0 | Less Stable |

| Source: Annular tautomerism of indazole. researchgate.net |

Aromaticity is a fundamental concept describing the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. It can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

HOMA: This index is based on the geometric criterion of bond length equalization. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic system.

NICS: This index is based on a magnetic criterion, where the magnetic shielding at the center of a ring is calculated. Large negative NICS values (e.g., NICS(1)zz) are indicative of strong aromatic character.

Computational Mechanistic Studies of Chemical Reactions

Computational chemistry provides powerful tools to explore the intricate details of reaction pathways, which are often difficult to discern through experimental means alone. For indazole systems, theoretical studies are crucial for understanding regioselectivity in substitution reactions, a key challenge in their synthesis. While specific computational data for 3,6-Dibromo-1H-indazole-4-carbonitrile is not extensively available in public literature, the principles can be illustrated using closely related, structurally similar indazole derivatives.

A fundamental aspect of computational mechanistic studies is the identification and characterization of transition states (TS) and the calculation of the associated energy barriers. These calculations help predict the feasibility and kinetics of a reaction pathway. Density Functional Theory (DFT) is a commonly employed method for these investigations.

For instance, in the N-alkylation of substituted indazoles, a reaction of significant synthetic importance, DFT calculations can elucidate why one nitrogen atom is preferentially alkylated over the other (N1 vs. N2). Studies on compounds structurally related to 3,6-Dibromo-1H-indazole-4-carbonitrile, such as methyl 5-bromo-1H-indazole-3-carboxylate, have provided detailed mechanistic insights. beilstein-journals.org

In a computational study exploring the alkylation of a bromo-indazole derivative, DFT calculations were used to map out the reaction energy profile. beilstein-journals.org The calculations, performed at the SMD(THF)-PBE0/def2-TZVP level of theory, identified the transition states for both N1 and N2 alkylation. It was found that in the presence of a cesium carbonate base, a pre-reaction coordination of the cesium ion could significantly influence the reaction pathway. A key finding was that the transition state leading to the N2-product could be lower in energy than the one leading to the N1-product, driven by stabilizing non-covalent interactions. nih.gov For one reaction, the energy difference between the N1 and N2 transition states was calculated to be 1.1 kcal/mol, favoring the N2 pathway. nih.gov

Conversely, for a different set of reactants involving a phosphonium (B103445) salt, a transition state leading to the N2 product was also located, but its associated reaction barrier was found to be 52.1 kcal/mol, rendering that pathway highly improbable. beilstein-journals.orgnih.gov This demonstrates the power of TS calculations in ruling out unfeasible mechanisms.

These computational findings are critical for rationalizing and predicting the outcomes of complex organic reactions. The calculated energy barriers can be directly related to the reaction rates, and the geometry of the transition states provides a snapshot of the bond-forming and bond-breaking processes.

Table 1: Calculated Reaction Barriers for N-Alkylation of a Substituted Indazole Derivative This table presents representative data for a related indazole compound to illustrate the concept, as specific data for 3,6-Dibromo-1H-indazole-4-carbonitrile is not available.

| Reaction Pathway | Reactants | Transition State (TS) | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| N2-Alkylation | N1-P Intermediate | N1-P-TS | 52.1 | nih.gov |

| N2 vs N1 Selectivity | Deprotonated Indazole + Electrophile | N2-s-cis vs N1-s-trans | ΔΔG‡ = 1.1 (favoring N2) | nih.gov |

The choice of solvent can dramatically alter the rate and outcome of a chemical reaction. Computational models, particularly implicit solvent models like the Solvation Model based on Density (SMD), are frequently used to simulate these effects. beilstein-journals.org The solvent influences the stability of reactants, products, and, most importantly, the transition states.

The regioselectivity of indazole alkylation is highly dependent on the solvent. researchgate.netbeilstein-journals.org For example, studies have shown that for certain substituted indazoles, using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (B95107) (THF) leads to high N1-selectivity. researchgate.netbeilstein-journals.org DFT calculations suggest this is due to the formation of a close ion pair between the indazolide anion and the Na+ cation, which sterically directs the incoming electrophile to the N1 position. beilstein-journals.orgresearchgate.net

In contrast, when the reaction is performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the regioselectivity can change. nih.govresearchgate.net Computational models explain this by showing that polar solvents can better solvate the ions, leading to solvent-separated ion pairs. researchgate.net In this scenario, the intrinsic electronic properties of the indazolide anion play a more dominant role in determining the site of attack, which can favor the N2 position.

A study on methyl 5-bromo-1H-indazole-3-carboxylate demonstrated this solvent effect experimentally. nih.gov The yield of the N1-substituted product varied significantly with the solvent used, as shown in the table below.

Table 2: Experimental Effect of Solvent on N1-Alkylation Yield of Methyl 5-bromo-1H-indazole-3-carboxylate This table shows experimental data for a related compound, illustrating the principles of solvent effects that are computationally investigated.

| Solvent | N1 Product Isolated Yield (%) | Reference |

|---|---|---|

| Dimethylformamide (DMF) | 60 | nih.gov |

| Dimethyl sulfoxide (DMSO) | 54 | nih.gov |

| N-Methyl-2-pyrrolidone (NMP) | 42 | nih.gov |

| Chlorobenzene | 66 | nih.gov |

| Dioxane | 96 | nih.gov |

Computational studies can quantify these solvent effects by calculating the free energies of solvation for all species along the reaction coordinate, thereby predicting how the reaction barrier and selectivity will change from one solvent to another.

Conformational Analysis and Molecular Dynamics Simulations of Indazole Derivatives

Molecules are not static entities; they are dynamic systems that can adopt various shapes or conformations. Conformational analysis aims to identify the stable low-energy conformations of a molecule and to understand the energy barriers between them. For drug-like molecules such as indazole derivatives, understanding the accessible conformations is crucial as the biological activity often depends on the molecule adopting a specific three-dimensional shape to bind to its target.

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the conformational changes, molecular motions, and intermolecular interactions over time.

For indazole derivatives, MD simulations have been used to understand how these molecules bind to biological targets like proteins and enzymes. nih.govacs.orgacs.org For example, a recent study used MD simulations to investigate the binding of 7-azaindole-based inhibitors to Fyn and GSK-3β kinases. acs.org The simulations, run for tens of nanoseconds, revealed the stability of the binding pose and the specific interactions, such as hydrogen bonds and π-π stacking, that are maintained over time. acs.org These dynamic insights are complementary to the static picture provided by molecular docking.

While a specific conformational analysis or MD simulation for 3,6-Dibromo-1H-indazole-4-carbonitrile is not readily found in the literature, the general approach would involve:

Initial Conformer Search: Using computational methods to generate a wide range of possible conformations.

Energy Minimization: Optimizing the geometry of each conformer to find the nearest local energy minimum.

These simulations provide crucial information on the molecule's flexibility and the preferred shapes it adopts in solution, which is essential for understanding its chemical reactivity and biological function.

Indazole Carbonitrile Derivatives in Privileged Scaffold Design and Library Synthesis

Principles of Molecular Scaffold Design for Chemical Space Exploration

The design of molecular scaffolds is a cornerstone of medicinal chemistry, aiming to create core structures that can be decorated with various functional groups to explore chemical space efficiently. A privileged scaffold, such as the indazole ring system, is a molecular framework that is able to bind to multiple biological targets. The strategic introduction of substituents like bromine atoms and a carbonitrile group, as seen in 3,6-Dibromo-1H-indazole-4-carbonitrile, is intended to modulate the electronic properties, binding interactions, and metabolic stability of potential drug candidates. The bromine atoms can serve as handles for further chemical modification through cross-coupling reactions, while the carbonitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups.

Scaffold hopping is a key strategy in drug design that involves replacing the core structure of a known active compound with a different, often isosteric, scaffold to discover new intellectual property, improve properties, or find novel binding modes. For instance, researchers might replace an indole (B1671886) or benzimidazole (B57391) core with an indazole scaffold like that of 3,6-Dibromo-1H-indazole-4-carbonitrile. This could maintain the crucial spatial arrangement of key binding features while introducing novel structural and electronic characteristics inherent to the indazole ring, potentially leading to improved affinity, selectivity, or pharmacokinetic profiles.

Structure-guided design relies on the three-dimensional structural information of a biological target, typically obtained from X-ray crystallography or NMR spectroscopy, to design ligands with high affinity and selectivity. If the structure of a target protein in complex with a ligand containing an indazole core were known, the bromine atoms at the 3- and 6-positions and the carbonitrile at the 4-position of 3,6-Dibromo-1H-indazole-4-carbonitrile would offer precise vectors for modification. For example, if a nearby pocket in the protein is hydrophobic, a functional group could be introduced at one of the bromine positions via a Suzuki or Sonogashira coupling reaction to fill this pocket and increase binding affinity.

Combinatorial Chemistry and Parallel Synthesis Approaches for Indazole Libraries

Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large numbers of compounds (libraries) for high-throughput screening. The structure of 3,6-Dibromo-1H-indazole-4-carbonitrile is well-suited for these approaches. The two distinct bromine atoms provide orthogonal handles for derivatization. For instance, one could perform a series of different coupling reactions at the 6-position while keeping the 3-position constant, and then, in a subsequent step, diversify the 3-position. The 1H-position on the indazole ring also allows for N-alkylation or N-arylation, further expanding the diversity of the library.

Table 1: Hypothetical Combinatorial Library from 3,6-Dibromo-1H-indazole-4-carbonitrile

| Scaffold | R1 (at N1-position) | R2 (at C3-position via Br) | R3 (at C6-position via Br) |

| Indazole-4-carbonitrile | Methyl | Phenyl | Morpholine |

| Indazole-4-carbonitrile | Ethyl | Pyridyl | Piperidine |

| Indazole-4-carbonitrile | Benzyl | Thienyl | N-methylpiperazine |

| Indazole-4-carbonitrile | Propyl | Furan | 4-Fluorophenyl |

This table is illustrative and does not represent experimentally verified compounds derived from 3,6-Dibromo-1H-indazole-4-carbonitrile based on available literature.

Diversity-Oriented Synthesis (DOS) Strategies for Novel Indazole Chemotypes

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex molecules, often mimicking natural products, from a common starting material. Starting with a functionalized core like 3,6-Dibromo-1H-indazole-4-carbonitrile, a DOS strategy would involve a series of reactions that introduce a wide range of structural motifs and stereochemistry. For example, the carbonitrile group could be reduced to an amine, which could then participate in a variety of cyclization reactions to build new ring systems fused to the indazole core. The bromine atoms could be used to introduce further complexity through multi-component reactions or intramolecular cyclizations, leading to novel tricyclic or polycyclic indazole chemotypes that explore new areas of chemical space.

Future Directions and Emerging Research Avenues for 3,6 Dibromo 1h Indazole 4 Carbonitrile

Development of Innovative and Sustainable Synthetic Routes

The future synthesis of 3,6-Dibromo-1H-indazole-4-carbonitrile will likely move away from traditional, often harsh, synthetic methods towards more sustainable and efficient approaches. A key focus will be the reduction of waste, energy consumption, and the use of hazardous reagents.

One promising avenue is the application of palladium-catalyzed "on water" direct arylation reactions, which represent a greener alternative to conventional cross-coupling methods. The development of catalytic processes that can proceed at lower temperatures, potentially utilizing alternative energy sources like microwave irradiation or ultrasound, will also be crucial for energy efficiency.

Another area of development is transfer hydrogenation as a safer alternative to using gaseous hydrogen for reactions such as hydrodehalogenation. This method, which uses hydrogen donors like formic acid or its salts in the presence of a palladium catalyst, is more convenient for laboratory-scale synthesis. The principles of green chemistry will be central to developing these new synthetic strategies.

| Sustainable Synthetic Strategy | Potential Advantage | Relevant Precedent |

| "On water" palladium-catalyzed reactions | Reduced use of organic solvents, milder reaction conditions. | Direct arylation of 1H-indazole has been reported as a greener alternative. |

| Microwave-assisted synthesis | Shorter reaction times, potential for higher yields, energy efficiency. | Widely used for the synthesis of various heterocyclic compounds. |

| Transfer hydrogenation | Avoids the use of hazardous gaseous hydrogen, safer for laboratory use. | Used for the selective removal of bromine from a bromo-indazole derivative. |

Exploration of Unconventional Reactivity and Novel Chemical Transformations

The bromine and nitrile functionalities on the 3,6-Dibromo-1H-indazole-4-carbonitrile core are ripe for the exploration of novel chemical transformations. The bromine atom at the 6-position is a key site for introducing molecular diversity through reactions that form new carbon-carbon and carbon-nitrogen bonds.

Future research will likely focus on leveraging modern catalytic methods to enhance the efficiency and scope of reactions at these sites. Transition metals, particularly palladium and copper, have been instrumental in the synthesis of diverse indazole derivatives. Silver-mediated intramolecular oxidative C-H amination is another modern technique that has been successfully used to construct a variety of 3-substituted indazoles and could be explored for further functionalization. nih.gov

The carbonitrile group at the C4 position is a versatile functional handle. While hydrolysis to a carboxylic acid is a primary transformation, future work could explore more unconventional reactivity pathways to introduce novel functionalities.

| Reactive Site | Novel Transformation | Potential Outcome |

| Bromine at C3 and C6 | Palladium-catalyzed C-H amination | Introduction of diverse amine functionalities for biological screening. |

| Copper-mediated cross-coupling | Formation of new C-C, C-N, and C-O bonds. | |

| Nitrile at C4 | Reductive decyanation | Introduction of a methyl group or other functionalities. |

| Cycloaddition reactions | Formation of novel heterocyclic rings fused to the indazole core. |

Advanced Computational Modeling for Predictive Chemical Design

In silico, fragment-based approaches and knowledge-based drug design are becoming indispensable tools in medicinal chemistry. nih.gov For 3,6-Dibromo-1H-indazole-4-carbonitrile, advanced computational modeling can play a pivotal role in predicting its reactivity and guiding the design of new derivatives with specific biological targets.

Density Functional Theory (DFT) calculations can be employed to understand the electronic properties of the molecule, predict the most likely sites for electrophilic and nucleophilic attack, and rationalize the outcomes of chemical reactions. Molecular docking studies can be used to predict the binding affinity of derivatives to specific protein targets, such as kinases, which are often implicated in diseases like cancer. nih.govjmchemsci.com This predictive power can help to prioritize synthetic targets and reduce the time and cost associated with drug discovery.

| Computational Method | Application to 3,6-Dibromo-1H-indazole-4-carbonitrile | Anticipated Insight |

| Density Functional Theory (DFT) | Calculation of molecular orbital energies and charge distribution. | Prediction of reactivity and regioselectivity in chemical reactions. |

| Molecular Docking | Simulation of binding to the active sites of therapeutic targets. | Identification of potential biological targets and design of potent inhibitors. jmchemsci.com |

| Quantum Chemical Calculations | Investigation of electronic and structural properties. | Understanding the influence of substituents on the indazole core. researchgate.net |

Integration with Flow Chemistry and Automation for Enhanced Synthesis and Characterization

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, higher yields, faster reaction times, and the potential for seamless integration with purification and analysis. The application of flow chemistry to the synthesis of indazole derivatives has already demonstrated its potential to be more efficient than batch conditions. nih.gov

Future research on 3,6-Dibromo-1H-indazole-4-carbonitrile should explore the development of continuous flow processes for its synthesis and subsequent derivatization. This would enable the rapid generation of a library of analogues for biological screening. Automated synthesis platforms, coupled with high-throughput screening, could further accelerate the discovery of new bioactive compounds based on this scaffold.

| Technology | Benefit for 3,6-Dibromo-1H-indazole-4-carbonitrile Research |

| Flow Chemistry | Faster optimization of reaction conditions, safer handling of hazardous intermediates, and easier scalability. nih.gov |

| Automated Synthesis | Rapid generation of a diverse library of derivatives for structure-activity relationship studies. |

| High-Throughput Screening | Efficiently screen large numbers of compounds for desired biological activity. |

Q & A

Q. What are the common synthetic routes for 3,6-Dibromo-1H-indazole-4-carbonitrile?

Methodological Answer: Synthesis typically involves bromination of indazole precursors followed by nitrile functionalization. For example:

- Bromination: Direct bromination of 1H-indazole-4-carbonitrile using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 0–5°C) to achieve regioselective 3,6-dibromination .

- Nitrile Introduction: Cyano groups can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions using trimethylsilyl cyanide (TMSCN) or CuCN .

- Key Reaction Table:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C | 65–70 | |

| Nitrile Formation | CuCN, DMSO, 120°C | 55–60 |

Q. What spectroscopic techniques are used to confirm the structure of 3,6-Dibromo-1H-indazole-4-carbonitrile?

Methodological Answer:

Q. What safety precautions are essential when handling 3,6-Dibromo-1H-indazole-4-carbonitrile?

Methodological Answer:

- Storage: Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the nitrile group .

- Handling: Use explosion-proof equipment, avoid static discharge, and wear nitrile gloves, goggles, and lab coats .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite; avoid water to prevent HCN release .

Advanced Research Questions

Q. How can low yields in the bromination step be addressed?

Methodological Answer:

Q. How to resolve discrepancies in ¹H NMR data due to tautomerism in the indazole core?

Methodological Answer:

Q. What strategies improve regioselective bromination for 3,6-dibromo derivatives?

Methodological Answer:

- Directing Groups: Introduce electron-withdrawing groups (e.g., –NO₂) at position 4 to direct bromination to positions 3 and 6 .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states for meta-substitution .

- Substitution Sequence: Brominate position 3 first, then introduce a nitrile group before brominating position 6 to avoid steric hindrance .

Data Contradiction Analysis

- Contradictory Melting Points: Literature reports varying melting points (e.g., 165–166°C vs. >320°C) due to polymorphism or impurities. Purify via recrystallization (ethanol/water) and validate with DSC .

- IR Peak Shifts: Discrepancies in C≡N stretches (2220 vs. 2240 cm⁻¹) may arise from solvent polarity or hydrogen bonding. Use dry KBr pellets and consistent solvent-free samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.